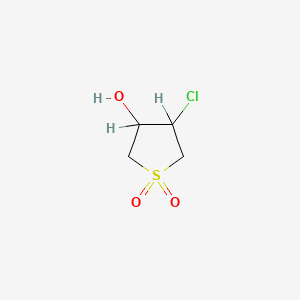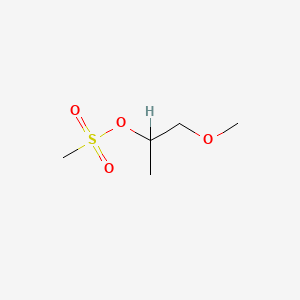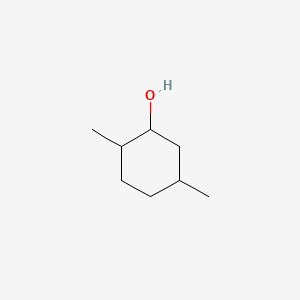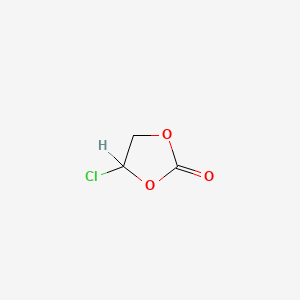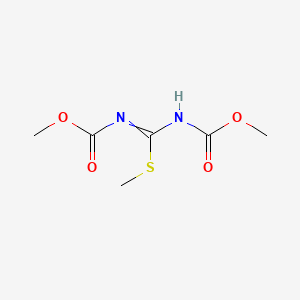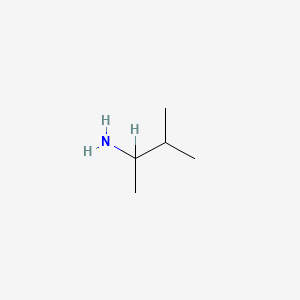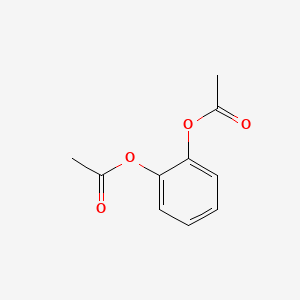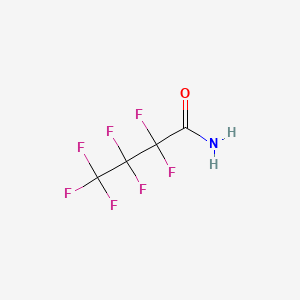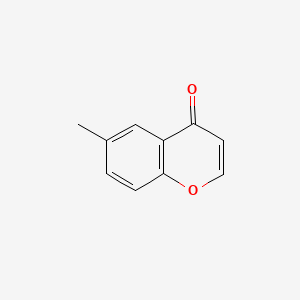
6-Methylchromone
Vue d'ensemble
Description
6-Methylchromone is a heterocyclic organic compound featuring a chromone ring with a methyl group in position six. It is a derivative of chromone, which is a naturally occurring phenolic compound found in various plants and fungi. The molecular formula of this compound is C10H8O2, and it has a molecular weight of 160.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylchromone can be synthesized through various methods. One common approach involves the reaction of 3-formylchromone with primary amines and secondary phosphine oxides. This reaction can be carried out at ambient temperature without the need for a catalyst . Another method involves the use of green synthesis techniques, such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media .
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly approaches to minimize waste generation and improve efficiency. Multicomponent reactions (MCRs) are commonly employed in industrial settings due to their high atom efficiency and operational simplicity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylchromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can yield chromanone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Chromone derivatives with additional oxygen-containing functional groups.
Reduction: Chromanone derivatives.
Substitution: Chromone derivatives with substituted functional groups.
Applications De Recherche Scientifique
6-Methylchromone has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of various chromone derivatives.
Medicine: It has potential therapeutic applications due to its anticancer and anti-inflammatory activities.
Industry: It is used in the production of pigments, cosmetics, and laser dyes.
Mécanisme D'action
The mechanism of action of 6-Methylchromone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting microbial growth, and reducing inflammation. The compound’s antioxidant properties help in scavenging free radicals, while its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
6-Methylchromone is compared with other similar compounds, such as:
- 6-Methoxychromone
- 6-Fluorochromone
- 6-Chlorochromone
- 6-Bromochromone
Uniqueness
This compound is unique due to its specific methyl group substitution at the sixth position, which imparts distinct chemical and biological properties. This substitution affects its reactivity and interaction with various molecular targets, making it a valuable compound in scientific research .
List of Similar Compounds
- 6-Methoxychromone
- 6-Fluorochromone
- 6-Chlorochromone
- 6-Bromochromone
Propriétés
IUPAC Name |
6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314041-54-8, 38445-23-7 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Methylchromone?
A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ]
Q3: Can you explain the behavior of this compound-3-carbonitrile under nucleophilic conditions?
A4: this compound-3-carbonitrile displays diverse reactivity with nucleophiles. For instance, it can undergo unexpected cyclizations to form chromeno[4,3-b]pyridine or benzoxocine derivatives when reacted with malononitrile dimer or N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide, respectively. [] In other cases, reactions with nucleophiles like 3-amino-1,2,4-triazole lead to γ-pyrone ring opening followed by cycloaddition onto the nitrile group, yielding various heterocyclic systems. [, , , , ]
Q4: Are there any reported catalytic applications of this compound derivatives?
A5: While the provided research doesn't focus on catalytic applications of this compound itself, some studies utilize this compound-3-carbonitrile as a starting material to synthesize structurally diverse heteroannulated chromones. These compounds could potentially exhibit catalytic properties, but further research is needed. [, ]
Q5: What is known about the antimicrobial activity of this compound derivatives?
A6: Several studies investigate the antimicrobial potential of metal complexes formed with Schiff bases derived from this compound. [, , ] These complexes often exhibit enhanced antibacterial and antifungal activities compared to the parent Schiff base. []
Q6: How can this compound derivatives be synthesized?
A8: Various methods are reported for synthesizing this compound derivatives. One approach involves using 3-formyl-6-methylchromone as a starting material, which can be reacted with different nucleophiles to yield diversely substituted this compound derivatives. [, , , , ]
Q7: Can you elaborate on the synthesis of 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one, a model for fulvic acid, using this compound?
A9: Three distinct synthetic routes utilize this compound precursors to construct the 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one framework, mimicking the core structure of the fungal metabolite fulvic acid. [] These methods showcase the versatility of this compound as a building block for more complex structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
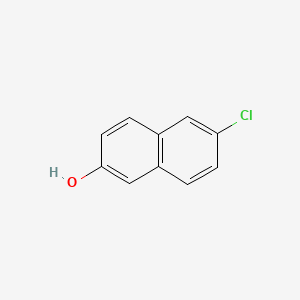
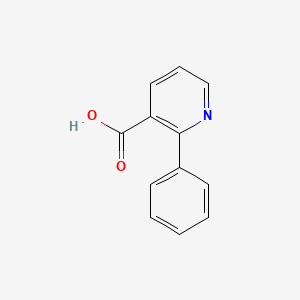

![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)
